molecular formula C10H11ClO2 B6322390 Methyl 4-chloro-2,6-dimethylbenzoate CAS No. 352278-81-0

Methyl 4-chloro-2,6-dimethylbenzoate

Cat. No.: B6322390
CAS No.: 352278-81-0
M. Wt: 198.64 g/mol
InChI Key: AYZBBWJXRTYFHI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a chlorine atom and two methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2,6-dimethylbenzoate can be synthesized through the esterification of 4-chloro-2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2,6-dimethylbenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,6-dimethylbenzoate depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its functional groups, such as the ester and chlorine moieties. These interactions can lead to various chemical transformations, including nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2,6-dimethylbenzoate is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

methyl 4-chloro-2,6-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBBWJXRTYFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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